molecular formula C10H8BrClFNO B8600512 3-(5-Bromo-2-fluorophenyl)-5-(chloromethyl)-4,5-dihydroisoxazole

3-(5-Bromo-2-fluorophenyl)-5-(chloromethyl)-4,5-dihydroisoxazole

Cat. No.: B8600512
M. Wt: 292.53 g/mol
InChI Key: ASVMBSZNUIORQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-2-fluorophenyl)-5-(chloromethyl)-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C10H8BrClFNO and its molecular weight is 292.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrClFNO

Molecular Weight

292.53 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-5-(chloromethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H8BrClFNO/c11-6-1-2-9(13)8(3-6)10-4-7(5-12)15-14-10/h1-3,7H,4-5H2

InChI Key

ASVMBSZNUIORQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C(C=CC(=C2)Br)F)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (0.551 ml, 3.96 mmol, Aldrich) was added drop wise to a stirred solution of (Z)-5-bromo-2-fluoro-N-hydroxybenzimidoyl chloride (1c, 1 g, 3.96 mmol) at 0° C., followed by a solution of allyl chloride (0.968 ml, 11.88 mmol, Aldrich) in Et2O (20 mL). The reaction mixture was allowed to stir at RT for 4 hs. 2 M HCl (10 mL) was added, followed by water and EtOAc. The organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure. The crude material was absorbed onto a plug of silica gel and purified by chromatography eluting with a gradient of 3% to 35% EtOAc in hexane, to provide the title compound as colorless oil (0.604 g, 2.065 mmol, 52.1% yield). MS m/z=293.9 [M+H]+. Calculated for C10H8BrClFNO 292.53.
[Compound]
Name
TEA
Quantity
0.551 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.968 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
52.1%

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